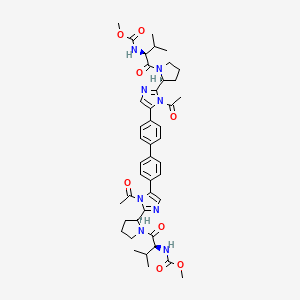
4-Aminobenzonitrile-13C6
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Aminobenzonitrile-13C6 is a labeled compound where the carbon atoms in the benzonitrile structure are isotopically enriched with carbon-13The molecular formula of this compound is C7H6N2, and it has a molecular weight of 124.19 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-aminobenzonitrile typically involves the reaction of 4-nitrobenzonitrile with reducing agents such as iron powder and hydrochloric acid. The reduction process converts the nitro group to an amino group, resulting in the formation of 4-aminobenzonitrile .
Industrial Production Methods
Industrial production methods for 4-aminobenzonitrile involve similar reduction processes but on a larger scale. The use of catalytic hydrogenation with palladium on carbon (Pd/C) as a catalyst is also common in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions
4-Aminobenzonitrile-13C6 undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The amino group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation with Pd/C.
Substitution: Conditions typically involve the use of electrophiles such as halogens or sulfonyl chlorides.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of substituted benzonitriles.
Wissenschaftliche Forschungsanwendungen
4-Aminobenzonitrile-13C6 has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Utilized in the study of enzyme mechanisms and metabolic pathways.
Medicine: Investigated for its potential use in drug development and as a radioprotective agent.
Industry: Employed in the production of dyes, pigments, and polymers.
Wirkmechanismus
The mechanism of action of 4-aminobenzonitrile-13C6 involves its interaction with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, influencing their activity. The nitrile group can also participate in interactions with various biomolecules, affecting their function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Nitrobenzonitrile: Precursor in the synthesis of 4-aminobenzonitrile.
4-Cyanophenol: Similar structure with a hydroxyl group instead of an amino group.
4-Aminobenzaldehyde: Contains an aldehyde group instead of a nitrile group.
Uniqueness
4-Aminobenzonitrile-13C6 is unique due to its isotopic labeling with carbon-13, which makes it valuable in nuclear magnetic resonance (NMR) spectroscopy studies. This labeling allows for detailed analysis of molecular structures and dynamics, providing insights that are not possible with non-labeled compounds .
Eigenschaften
Molekularformel |
C7H6N2 |
|---|---|
Molekulargewicht |
124.092 g/mol |
IUPAC-Name |
4-amino(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carbonitrile |
InChI |
InChI=1S/C7H6N2/c8-5-6-1-3-7(9)4-2-6/h1-4H,9H2/i1+1,2+1,3+1,4+1,6+1,7+1 |
InChI-Schlüssel |
YBAZINRZQSAIAY-ZFJHNFROSA-N |
Isomerische SMILES |
[13CH]1=[13CH][13C](=[13CH][13CH]=[13C]1C#N)N |
Kanonische SMILES |
C1=CC(=CC=C1C#N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Amino-6-[[[1-(aminocarbonyl)-3-carboxypropyl]amino]carbonyl]-benzoic Acid](/img/structure/B13431984.png)

![2-[4-(3,3-Difluoropyrrolidine-1-yl)phenyl]-3-methyl-5,7-difluoroquinoline-4(1H)-one](/img/structure/B13431993.png)
![3-Chloro-7-bromobenzo[b]thiophene-2-carboxylic acid](/img/structure/B13431995.png)

![(3S,4R)-4-[(2-hydroxyethyl)amino]oxolan-3-ol](/img/structure/B13432007.png)
![(3aR,5R,6S,6aR)-5-(fluoromethyl)-2,2-dimethyl-6-phenylmethoxy-5-(phenylmethoxymethyl)-6,6a-dihydro-3aH-furo[2,3-d][1,3]dioxole](/img/structure/B13432015.png)
![(2S)-4-[[amino-[(2-methylpropan-2-yl)oxycarbonylamino]methylidene]amino]oxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid](/img/structure/B13432021.png)





